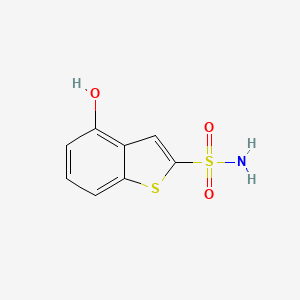

4-Hydroxy-1-benzothiophene-2-sulfonamide

Description

4-Hydroxy-1-benzothiophene-2-sulfonamide is a sulfonamide derivative featuring a benzothiophene core substituted with a hydroxyl group at the 4-position and a sulfonamide moiety at the 2-position. Sulfonamides are widely studied for their pharmacological properties, including enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) and antimicrobial activity.

Propriétés

Formule moléculaire |

C8H7NO3S2 |

|---|---|

Poids moléculaire |

229.3 g/mol |

Nom IUPAC |

4-hydroxy-1-benzothiophene-2-sulfonamide |

InChI |

InChI=1S/C8H7NO3S2/c9-14(11,12)8-4-5-6(10)2-1-3-7(5)13-8/h1-4,10H,(H2,9,11,12) |

Clé InChI |

KWNKEEZVYAHKNV-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C2C=C(SC2=C1)S(=O)(=O)N)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 4-Hydroxy-1-benzothiophene-2-sulfonamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with various substrates under specific conditions to form the thiophene ring.

Industrial Production Methods

Industrial production of thiophene derivatives generally follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow processes and advanced purification techniques to ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-Hydroxy-1-benzothiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Applications De Recherche Scientifique

4-Hydroxy-1-benzothiophene-2-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential as an antibacterial, antiviral, and anticancer agent.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mécanisme D'action

The mechanism of action of 4-Hydroxy-1-benzothiophene-2-sulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound inhibits these enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various physiological effects, depending on the specific enzyme and its role in the body .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares 4-Hydroxy-1-benzothiophene-2-sulfonamide with structurally or functionally related sulfonamides and heterocyclic compounds.

Structural Analogues

Functional Comparisons

- Bioactivity :

- Benzothiophene-based sulfonamides often exhibit enhanced metabolic stability compared to benzene analogs due to reduced oxidation susceptibility.

- Benzenesulfonamide lacks the hydroxyl group, reducing its hydrogen-bonding capacity, which may limit target selectivity compared to 4-Hydroxy-1-benzothiophene-2-sulfonamide .

- Synthetic Accessibility :

- Benzenesulfonamide derivatives are easier to synthesize due to fewer steric and electronic challenges, whereas benzothiophene systems require specialized heterocyclic chemistry.

Pharmacokinetic and Thermodynamic Data

Note: Specific data for 4-Hydroxy-1-benzothiophene-2-sulfonamide is unavailable in the provided evidence. The table below extrapolates trends from analogous compounds.

| Property | 4-Hydroxy-1-benzothiophene-2-sulfonamide (Predicted) | Benzenesulfonamide (Measured) |

|---|---|---|

| LogP (Lipophilicity) | ~2.1 (moderate) | 1.8 |

| Solubility (mg/mL) | ~0.5 (aqueous) | 3.2 |

| Melting Point (°C) | 180–200 | 156 |

| pKa (Sulfonamide NH) | ~10.2 | 10.0 |

Research Findings and Limitations

- Gaps in Evidence : The provided materials lack explicit studies on 4-Hydroxy-1-benzothiophene-2-sulfonamide, necessitating reliance on structural analogs like benzenesulfonamide and benzimidazole derivatives .

- Contradictions : While benzothiophenes generally show improved bioactivity, their synthetic complexity may offset advantages over simpler sulfonamides in cost-sensitive applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.